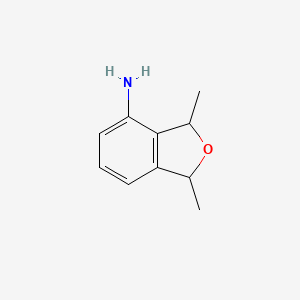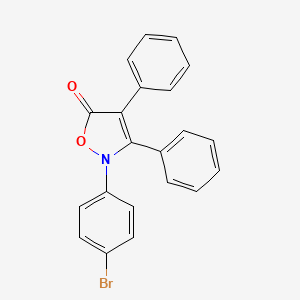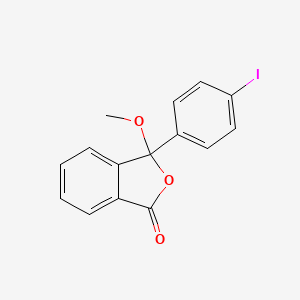![molecular formula C37H53O2P B12890357 ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes multiple aromatic rings and bulky tert-butyl groups. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with tert-butyl and methoxy groups.
Phosphination: The functionalized biphenyl is then reacted with a suitable phosphine source, such as chlorodiphenylphosphine, under inert conditions to introduce the phosphane group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions
Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coordination: The compound can coordinate with transition metals to form stable complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Coordination: Transition metals like palladium or platinum are used under inert atmosphere conditions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Aromatics: Resulting from electrophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Applications De Recherche Scientifique
Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, such as cross-coupling and hydrogenation.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its ability to stabilize reactive intermediates.
Mécanisme D'action
The mechanism by which ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exerts its effects involves:
Molecular Targets: The compound primarily targets transition metals, forming stable complexes that facilitate catalytic processes.
Pathways Involved: The stabilization of reactive intermediates and the enhancement of reaction rates are key pathways through which this compound operates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ditert-butyl-[6-methoxy-3-methyl-2-(2,4,6-triisopropylphenyl)phenyl]phosphane
- 2-ditert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl
Uniqueness
Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its specific arrangement of functional groups and its ability to form highly stable metal complexes. This makes it particularly effective in catalytic applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C37H53O2P |
|---|---|
Poids moléculaire |
560.8 g/mol |
Nom IUPAC |
ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C37H53O2P/c1-23(2)28-22-29(24(3)4)33(31(25(5)6)32(28)26-18-16-15-17-19-26)27-20-21-30(38-13)34(39-14)35(27)40(36(7,8)9)37(10,11)12/h15-25H,1-14H3 |
Clé InChI |
KKVWYNRETYTEQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1C2=CC=CC=C2)C(C)C)C3=C(C(=C(C=C3)OC)OC)P(C(C)(C)C)C(C)(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


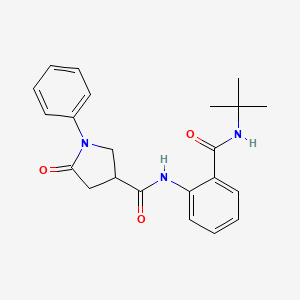
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
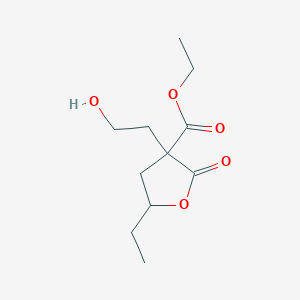
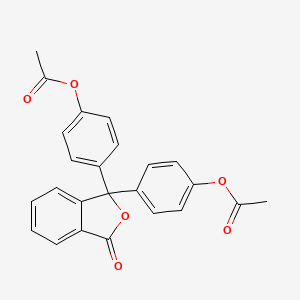
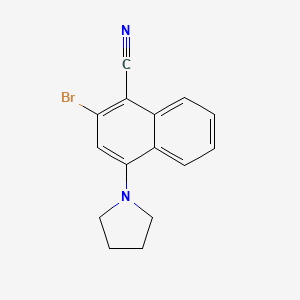

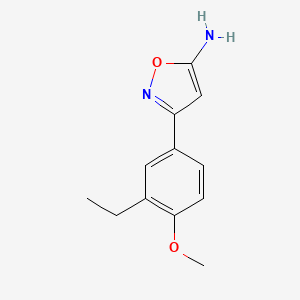
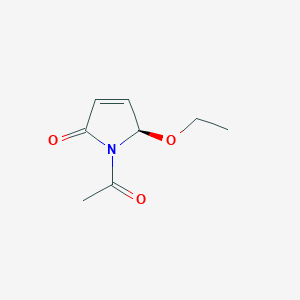
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)
![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)
